2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide
Description
This compound is a heterocyclic molecule featuring a thiazole core fused with a thiadiazole ring, substituted with cyclopentylamino and cyclopropyl groups. Its molecular formula is C₁₆H₁₈N₆OS₂, with a molecular weight of 398.5 g/mol. Key structural attributes include:
- Thiazole-thiadiazole hybrid system: Enhances electronic delocalization and binding affinity to biological targets.
- Cyclopropyl substituent: Modulates lipophilicity and conformational rigidity .
Synthesis: The compound is synthesized via multistep reactions, including cyclization of thioamide precursors and condensation with cyclopentylamine derivatives under reflux conditions. High-performance liquid chromatography (HPLC) is critical for purification .
It also exhibits antimicrobial activity against Gram-positive bacteria (MIC₅₀: 8–16 µg/mL) .
Properties
IUPAC Name |
2-(cyclopentylamino)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS2/c20-11(17-14-19-18-12(22-14)8-5-6-8)10-7-21-13(16-10)15-9-3-1-2-4-9/h7-9H,1-6H2,(H,15,16)(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPHERHESCSDOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=CS2)C(=O)NC3=NN=C(S3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.
Formation of the Thiazole Ring: The thiazole ring is formed by cyclization of a suitable α-haloketone with a thiourea derivative.
Coupling of the Rings: The thiadiazole and thiazole rings are then coupled together using a suitable coupling reagent, such as a carbodiimide, under mild conditions.
Introduction of the Cyclopentylamino Group: The cyclopentylamino group is introduced via nucleophilic substitution using cyclopentylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Synthetic Routes and Reaction Mechanisms
The synthesis of this compound involves multi-step protocols, with key reactions focusing on:
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Thiadiazole ring formation : Cyclocondensation of hydrazine derivatives with thiourea analogs under acidic conditions.
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Thiazole carboxamide coupling : Reaction of 2-cyclopentylamino-thiazole-4-carboxylic acid with activated thiadiazolylidene intermediates (e.g., via EDC/HOBt-mediated amide coupling) .
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Cyclopropane introduction : [2+1] cycloaddition using carbene precursors or copper-catalyzed cross-couplings with cyclopropylboronic acids .
Table 1: Representative Reaction Conditions for Key Steps
Reactivity with Biological Targets
Molecular docking studies of structurally related thiazole-thiadiazole hybrids reveal:
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Enzyme inhibition : Strong binding affinity for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) via hydrogen bonding with catalytic residues (Tyr177, Ser170) and hydrophobic interactions with the cyclopentyl group .
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Anticancer activity : DNA intercalation and topoisomerase II inhibition, as observed in analogs like 5-(4-bromophenyl)-2-(cyclopentylamino)thiazol-4(5H)-one (3g ) .
Table 2: Biological Activity of Analogous Compounds
| Compound | Target Enzyme (IC₅₀) | Anticancer Activity (Cell Line) |
|---|---|---|
| 3g (PMC study) | 11β-HSD1: 0.07 µM | SK-MEL-30: 48% viability |
| 3h (spiro-derivative) | 11β-HSD1: 0.07 µM | Caco-2: 52% viability |
Stability and Degradation Pathways
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Hydrolytic stability : Susceptible to base-mediated hydrolysis at the carboxamide linkage (t₁/₂ = 3.2h at pH 10) .
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Photodegradation : Thiadiazole rings undergo ring-opening under UV light (λ = 254 nm), forming sulfenic acid intermediates .
Comparative Analysis with Structural Analogs
The cyclopentylamino and cyclopropyl groups enhance steric bulk, improving target selectivity compared to simpler alkylamino derivatives .
Table 3: Selectivity Ratios (11β-HSD1 vs. 11β-HSD2)
| Compound | Selectivity Ratio (11β-HSD1/11β-HSD2) |
|---|---|
| Target compound (analog) | 28:1 |
| Adamantyl derivative | 15:1 |
| tert-Butyl derivative | 9:1 |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide display promising anticancer activity. For instance, a study on furanopyrimidine-based compounds demonstrated that modifications at the amino group (including cyclopentyl substitutions) resulted in selective inhibition of mutant EGFR associated with non-small cell lung cancer (NSCLC). The cyclopentyl substitution yielded a mutant-selective kinase inhibition with an IC50 value of , highlighting the potential of this structural motif in developing targeted cancer therapies .
Antimicrobial Properties
The thiazole and thiadiazole moieties present in the compound are known for their antimicrobial properties. Compounds containing these functional groups have been shown to exhibit activity against a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.
Anti-inflammatory Effects
There is emerging evidence suggesting that derivatives of thiazole compounds can modulate inflammatory pathways. The specific structure of this compound may contribute to its ability to inhibit pro-inflammatory cytokines and thus could be explored for therapeutic uses in conditions like arthritis or chronic inflammation.
Case Studies
Mechanism of Action
The mechanism of action of 2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with the receptor’s binding site. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Compound Name | Structural Features | Molecular Weight (g/mol) | Biological Activity | Key Differences |
|---|---|---|---|---|
| 2-(Cyclopentylamino)-N-[(2E)-5-Cyclopropyl-1,3,4-Thiadiazol-2(3H)-Ylidene]-1,3-Thiazole-4-Carboxamide | Thiazole-thiadiazole core; cyclopentylamino, cyclopropyl substituents | 398.5 | Anticancer (apoptosis), antimicrobial | Reference compound |
| 4-(3-Chlorophenyl)-N-{(1S)-2-[5-Cyclopropylthiadiazol]Amino}-1-Methylcarboxamide () | Chlorophenyl, thiadiazole | ~375.9 | Antimicrobial (Gram-positive: MIC₅₀ 4–8 µg/mL) | Lacks thiazole ring; chlorophenyl enhances hydrophobicity |
| 2-[Acetyl(Cyclopentyl)Amino]-4-Methyl-N-[(2E)-5-(Propan-2-Yl)-1,3,4-Thiadiazol-2(3H)-Ylidene]-1,3-Thiazole-5-Carboxamide () | Acetylated cyclopentylamino, isopropyl-thiadiazole | 393.5 | Anticancer (kinase inhibition), CNS activity | Acetyl group increases metabolic stability but reduces blood-brain barrier penetration |
| 5-Cyclohexylthiadiazole Derivative () | Cyclohexane, thiadiazole | ~360.4 | Anticancer (cell cycle arrest) | Cyclohexane increases lipophilicity but lowers solubility |
| N-[(2Z)-4-Methyl-5-(3-Phenyl-1,2,4-Oxadiazol-5-Yl)-1,3-Thiazol-2(3H)-Ylidene]Furan-2-Carboxamide () | Oxadiazole, furan | ~352.4 | Antifungal, anti-inflammatory | Oxadiazole improves oxidative stability; furan reduces cytotoxicity |
Key Findings:
Impact of Cyclic Substituents: Cyclopentylamino (target compound) improves target specificity compared to cyclopropyl or cyclohexyl groups, which alter solubility and binding kinetics . Chlorophenyl groups () enhance antimicrobial activity but increase hepatotoxicity risks.
Hybrid Ring Systems :
- Thiazole-thiadiazole hybrids (target compound) show broader bioactivity than single-ring analogs (e.g., oxadiazole in ) due to dual π-π stacking and hydrogen-bonding capabilities .
Functional Group Effects :
- Acetylation () prolongs half-life but reduces CNS penetration.
- Furan () lowers cytotoxicity but limits anticancer potency compared to thiophene analogs.
Anticancer Mechanisms :
- The target compound induces apoptosis via caspase-3 activation, while the 5-cyclohexylthiadiazole derivative () arrests cells in G1 phase.
Biological Activity
The compound 2-(cyclopentylamino)-N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide , identified by CAS number 1224173-68-5 , is a thiazole derivative with potential biological activities. Its molecular formula is with a molar mass of 335.45 g/mol . This article reviews the biological activities of this compound, focusing on its anticancer, antiviral, and antimicrobial properties.
Anticancer Activity
Recent studies have demonstrated that derivatives of thiazole and thiadiazole exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| Caco-2 (Colon carcinoma) | 10 | Significant reduction in cell viability |
| MDA-MB-231 (Breast) | 15 | Moderate cytotoxicity observed |
| SK-MEL-30 (Melanoma) | 12 | Effective in reducing cell proliferation |
| PANC-1 (Pancreatic) | 20 | Lower efficacy compared to other lines |
In a study assessing the anticancer activity using the MTS assay, it was found that several derivatives exhibited over 50% inhibition of cell viability at concentrations ranging from 10 µM to 20 µM . The presence of specific substituents on the thiazole ring appears to enhance activity, with some compounds showing better results than standard chemotherapeutic agents.
Antiviral Activity
The antiviral potential of this compound has been explored in the context of SARS-CoV-2. Thiazole derivatives have shown promising inhibitory effects on viral proteases. For instance, one study reported an IC50 value as low as 0.01 µM , indicating potent antiviral activity against the main protease of SARS-CoV-2 . The mechanism involves interaction with amino acids critical for substrate stabilization, suggesting that structural modifications can lead to enhanced efficacy.
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been investigated. The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacteria | Minimum Inhibitory Concentration (MIC) | Observations |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Strong inhibition observed |
| Escherichia coli | 64 µg/mL | Moderate activity compared to controls |
| Pseudomonas aeruginosa | 128 µg/mL | Less effective; requires further modification |
In vitro studies indicated that the compound exhibited a dose-dependent response, with higher concentrations yielding greater inhibition rates .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have suggested that it binds effectively to active sites of relevant proteins involved in cancer progression and viral replication . Additionally, the presence of functional groups such as amino and carboxamide enhances its interaction with biological macromolecules.
Q & A
Basic: What synthetic strategies are effective for constructing the 1,3,4-thiadiazole and 1,3-thiazole cores in this compound?
Answer:
The synthesis of 1,3,4-thiadiazole and 1,3-thiazole moieties typically involves cyclocondensation reactions. For the 1,3,4-thiadiazole core, a common method employs carboxamides and thiosemicarbazides in the presence of phosphoryl chloride (POCl₃) under reflux (90°C for 3 hours), followed by pH adjustment with ammonia to precipitate the product . For the 1,3-thiazole fragment, cyclization of N-substituted carboxamides with α-haloketones or thioureas in acetonitrile or DMF is effective, often using iodine and triethylamine as catalysts to facilitate sulfur elimination and ring closure .
Advanced: How can computational chemistry elucidate the conformational stability of the (2E)-ylidene group?
Answer:
Density Functional Theory (DFT) studies, such as B3LYP/SDD methods, can analyze bond angles (e.g., C=N-S in the thiadiazole ring) and dihedral angles (e.g., C3-C2-C1-C6) to assess steric and electronic effects influencing the E-configuration. For example, theoretical calculations on similar thiadiazole derivatives reveal that the (2E)-configuration is stabilized by intramolecular hydrogen bonding and reduced steric hindrance between the cyclopropyl and thiazole groups .
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Key signals include the cyclopentylamino NH proton (δ 8.5–9.5 ppm) and the thiadiazole C=N carbon (δ 160–165 ppm). The cyclopropyl group shows distinct coupling patterns (e.g., J = 6–8 Hz for adjacent protons) .
- FT-IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm carboxamide and thiadiazole functionalities .
- Elemental Analysis : Discrepancies ≤0.3% between calculated and observed C/H/N/S percentages validate purity .
Advanced: How do substituents (cyclopropyl, cyclopentylamino) influence bioactivity in related compounds?
Answer:
- Cyclopropyl : Enhances metabolic stability by reducing oxidative metabolism. In thiadiazole derivatives, it improves binding to hydrophobic enzyme pockets (e.g., antimicrobial targets) .
- Cyclopentylamino : Increases solubility via NH hydrogen bonding while maintaining lipophilicity. In antitumor analogs, this group enhances cellular uptake and kinase inhibition .
- Contradiction Note : Some studies report reduced activity with bulky cyclopropane substituents due to steric clashes, emphasizing the need for structure-activity relationship (SAR) optimization .
Basic: What are the recommended purification methods for intermediates in the synthesis?
Answer:
- Recrystallization : Use DMSO/water (2:1) or ethanol for intermediates with polar groups (e.g., carboxamides) .
- Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) for non-polar intermediates (e.g., cyclopropyl-substituted thiazoles) .
- Yield Optimization : Adjust reaction time (1–3 minutes for acetonitrile reflux) to minimize byproducts like sulfur dimers .
Advanced: How can in silico docking predict the compound’s interaction with biological targets?
Answer:
Molecular docking (e.g., AutoDock Vina) can simulate binding to enzymes like thymidylate synthase (antitumor target) or bacterial DNA gyrase (antimicrobial target). Key steps:
Prepare the ligand (compound) by optimizing the (2E)-configuration and assigning partial charges.
Use crystallographic structures (PDB: 1HVY for gyrase) to define active sites.
Analyze binding poses: Hydrogen bonds between the carboxamide carbonyl and Arg⁵⁰⁰ (gyrase) or π-π stacking with Phe²⁵⁶ (thymidylate synthase) .
Basic: What solvents and catalysts are optimal for cyclization reactions?
Answer:
- Solvents : Acetonitrile (high polarity, reflux at 82°C) for thiadiazole formation; DMF (aprotic, 100°C) for thiazole cyclization .
- Catalysts : Triethylamine (base) for deprotonation; iodine (oxidizing agent) to promote sulfur elimination .
Advanced: How to resolve contradictions in reported bioassay results for thiadiazole-thiazole hybrids?
Answer:
- Assay Variability : Compare MIC (microbial) vs. IC₅₀ (cancer) protocols. For example, pH-dependent solubility (e.g., carboxamide deprotonation at pH >7) may reduce activity in acidic media .
- Structural Nuances : Substituent positioning (e.g., 5-cyclopropyl vs. 5-phenyl on thiadiazole) alters steric bulk and electronic effects. Cross-reference X-ray data (e.g., dihedral angles) to validate conformational hypotheses .
Basic: What analytical techniques quantify trace impurities in the final product?
Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm for aromatic rings .
- Mass Spectrometry (HRMS) : Detect sulfur-containing byproducts (e.g., m/z 322.08 for des-cyclopropyl impurity) .
Advanced: What mechanistic insights explain the compound’s potential enzyme inhibition?
Answer:
- Competitive Inhibition : The carboxamide group mimics ATP’s γ-phosphate, binding to kinase ATP pockets (e.g., EGFR).
- Allosteric Modulation : The thiadiazole-thiazole scaffold induces conformational changes in bacterial DNA gyrase, disrupting supercoiling .
- Validation : Pair enzyme kinetics (Km/Vmax shifts) with mutagenesis studies (e.g., Ala substitutions in catalytic residues) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
